

7-Chloro-2,4-dimethyl-naphthyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 7-Chloro-2,4-dimethyl-
[1,8]naphthyridine

CAS No.: 77223-21-3

Cat. No.: B1607146

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Technical Guide: 7-Chloro-2,4-dimethyl-1,8-naphthyridine Molecular Architecture & Synthesis

Part 1: Executive Technical Summary

7-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 77223-21-3) is a bicyclic heteroaromatic scaffold belonging to the 1,8-naphthyridine class.^{[1][2][3]} Distinguished by its nitrogen placement at positions 1 and 8, this molecule serves as a critical "linchpin" intermediate in the synthesis of supramolecular ligands, fluorescent sensors, and bioactive pharmaceutical agents.

Unlike its quinoline analogues, the 1,8-naphthyridine core possesses a unique

-like binding pocket (N1–N8) capable of bidentate coordination, making it highly valued in transition metal catalysis and metallo-supramolecular chemistry. The C-7 chlorine substituent provides a versatile handle for nucleophilic aromatic substitution (

), while the C-2 and C-4 methyl groups offer sites for Knoevenagel condensations or radical oxidations.

Part 2: Structural Characterization & Physicochemical Profile

Molecular Identity

- IUPAC Name: 7-Chloro-2,4-dimethyl-1,8-naphthyridine[1][3][4][5]
- Molecular Formula:
[3]
- Exact Mass: 192.05 g/mol
- Core Scaffold: 1,8-Naphthyridine (two fused pyridine rings with nitrogens at the bridgehead and adjacent peri-position).

Electronic & Spatial Configuration

The molecule is planar, stabilized by the aromaticity of the 10

-electron system.

- Nitrogen Lone Pairs: The N1 and N8 lone pairs are oriented in a parallel vector alignment (when uncoordinated), creating a high-density electron pocket suitable for cation binding (, ,).
- Dipole Moment: Significant dipole directed toward the nitrogen-rich region, enhanced by the electron-withdrawing chlorine at C-7.
- Steric Factors: The C-4 methyl group exerts peri-interactions with the C-5 proton, causing a slight deshielding effect observed in NMR, but does not disrupt planarity.

Spectroscopic Markers (Predicted & Observed)

- NMR (CDCl₃, 400 MHz):
 - 2.6–2.8 ppm: Two distinct singlets corresponding to at C-2 and C-4.

- 7.1–7.2 ppm: Singlet (or tight doublet) for H-3 (proton between methyls).
- 7.4 ppm: Doublet for H-6 (coupled to H-5).
- 8.1–8.4 ppm: Doublet for H-5 (deshielded by ring current and proximity to N).
- MS (ESI+): Base peak at

m/z. Isotopic pattern shows characteristic

ratio (3:1).

Part 3: Synthetic Pathways & Protocols

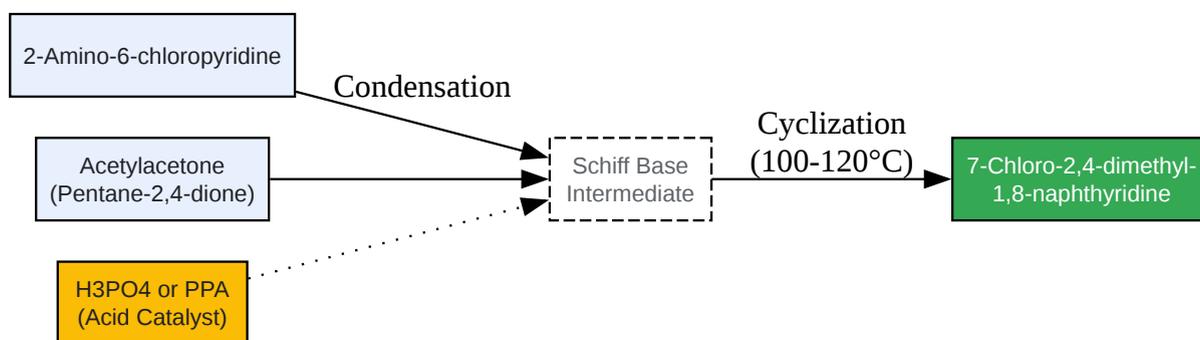
The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine follows a modified Combes Quinoline Synthesis logic, utilizing a condensation reaction between an aminopyridine and a -diketone.

Retrosynthetic Analysis

- Disconnection: C2–N1 and C4–C4a bonds.
- Synthons:
 - Nucleophile: 2-Amino-6-chloropyridine (Provides the N1–C8a–N8–C7–C6–C5 fragment).
 - Electrophile: Acetylacetone (Pentane-2,4-dione) (Provides the C2–C3–C4 fragment).

Experimental Protocol

Reaction Scheme (DOT Visualization):



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Figure 1: Acid-catalyzed condensation pathway for the synthesis of the 1,8-naphthyridine core.

Step-by-Step Methodology:

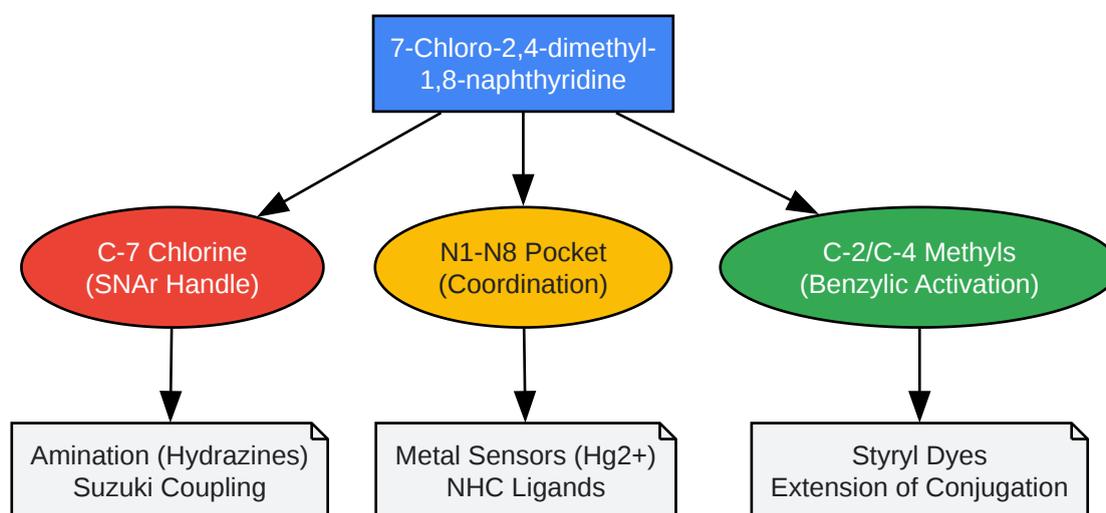
- Reagent Preparation:
 - Charge a round-bottom flask with 2-amino-6-chloropyridine (1.0 eq).
 - Add Acetylacetone (1.2 eq) to ensure complete consumption of the amine.
 - Solvent/Catalyst: Use Polyphosphoric Acid (PPA) or 85% Phosphoric Acid (). PPA is preferred for higher yields as it acts as both solvent and dehydrating agent.
- Cyclocondensation:
 - Heat the mixture to 100–120°C for 4–6 hours.
 - Mechanism:[6] The exocyclic amine attacks a carbonyl of acetylacetone to form a Schiff base (imine). Subsequent acid-catalyzed electrophilic aromatic substitution closes the ring onto the pyridine C-3 position.
 - Note: The C-6 chlorine on the starting material directs the cyclization to the C-3 position, preventing ambiguity.
- Work-up & Purification:

- Cool the reaction mixture to room temperature.
- Pour onto crushed ice/water and neutralize with Ammonium Hydroxide () or Sodium Carbonate () to pH 8–9.
- Extraction: Extract with Dichloromethane (DCM) ().
- Drying: Dry organic layer over Anhydrous .
- Isolation: Concentrate in vacuo. Recrystallize from Ethanol or Heptane/EtOAc to yield pale yellow/orange crystals.

Part 4: Functional Reactivity & Applications

The 7-Chloro-2,4-dimethyl-1,8-naphthyridine scaffold is a "privileged structure" in drug discovery due to its three distinct reactivity vectors.

Reactivity Map (DOT Visualization):



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Figure 2: Functional reactivity vectors of the scaffold.

- C-7 Nucleophilic Substitution ():
 - The chlorine atom is activated by the adjacent N-8 nitrogen.
 - Protocol: Reflux with hydrazine hydrate in ethanol yields 7-hydrazinyl-2,4-dimethyl-1,8-naphthyridine, a precursor for triazolium salts (N-heterocyclic carbenes).
 - Bioisostere: Replacement of Cl with amines mimics quinoline-based antimalarials.
- N1–N8 Coordination Pocket:
 - The 1,8-naphthyridine nitrogens can chelate metal ions.
 - Application: Used to synthesize fluorescent sensors for and detection. The rigid planar structure facilitates - stacking in supramolecular assemblies.
- Methyl Group Functionalization:
 - The methyl groups at C-2 and C-4 are acidic (analogous to 2,4-lutidine).
 - Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride yields styryl derivatives used as dyes or photosensitizers.

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 - Source:Sigma-Aldrich / Merck.
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 - Source:Asian Journal of Organic Chemistry.
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- To cite this document: BenchChem. [7-Chloro-2,4-dimethyl-naphthyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607146#7-chloro-2-4-dimethyl-naphthyridine-molecular-structure\]](https://www.benchchem.com/product/b1607146#7-chloro-2-4-dimethyl-naphthyridine-molecular-structure)

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